molecular formula C23H22N4O5S B2954141 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 713095-64-8

4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No. B2954141
CAS RN: 713095-64-8
M. Wt: 466.51
InChI Key: HTDYLLHAIJJFJP-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The 3-nitrobenzenesulfonyl group is a common protecting group in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a piperazine derivative with 3-nitrobenzenesulfonyl chloride . The exact conditions would depend on the specific piperazine derivative used.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperazine ring, with the 3-nitrobenzenesulfonyl group attached to one of the nitrogen atoms and the diphenyl group attached to the other. The 3-nitrobenzenesulfonyl group would likely contribute significant electron-withdrawing character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, and the sulfonyl group could potentially be displaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could make the compound somewhat acidic, and the sulfonyl group could make it susceptible to nucleophilic attack .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Sulfonamide as a Facilitator for Ring-forming Cascades : The utilization of sulfonamide groups, similar to those in the query compound, has been shown to enable novel ring-forming cascade reactions leading to polycyclic structures. These structures have applications in the synthesis of inhibitors targeting human carbonic anhydrases, which are of therapeutic interest (Sapegin et al., 2018).

  • Desulfurization and Chemical Transformations : Research on desulfurization of nitro-substituted compounds and their subsequent transformations has led to the discovery of novel reaction pathways and products, providing valuable insights into chemical reactivity and synthesis strategies for related compounds (Argilagos et al., 1998).

Material Science

  • Polyamide Synthesis : The synthesis of polyamides from compounds containing nitro and sulfonamide groups demonstrates the potential of these moieties in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength. This research can inform the development of new materials for various applications, including coatings, plastics, and fibers (Hsiao et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended as a drug, its mechanism would depend on its specific biological target .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry or materials science. Its reactivity could also be studied in more detail .

properties

IUPAC Name

4-(3-nitrophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c28-23(26(19-8-3-1-4-9-19)20-10-5-2-6-11-20)24-14-16-25(17-15-24)33(31,32)22-13-7-12-21(18-22)27(29)30/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYLLHAIJJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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